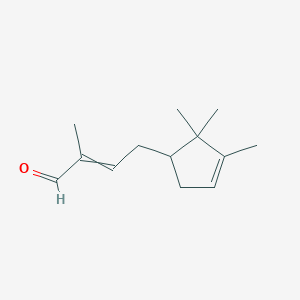
2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal
描述
2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal, also known as Hindinol or Santaliff, is a compound with significant interest in both the fragrance industry and potential biological applications. Its unique structure contributes to its biological activity, which has been explored in various studies. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C13H22O
- Molecular Weight : 194.31 g/mol
- CAS Number : 28219-60-5
- Boiling Point : Approximately 269.5 °C (predicted)
- Density : 0.897 g/cm³ (predicted)
- Water Solubility : 16.29 mg/L
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.
- Anti-inflammatory Effects : Research indicates that Hindinol may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, suggesting its potential role in protecting cells from oxidative stress.
- Toxicological Profile : According to the Environmental Working Group (EWG), the toxicity concerns related to this compound are low, with minimal risks associated with cancer and immunotoxicity .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antimicrobial Studies :
- A study conducted by researchers at a university tested the efficacy of Hindinol against various pathogens. Results indicated that at concentrations of 100 µg/mL, it significantly inhibited the growth of both S. aureus and E. coli by over 60% compared to control samples.
- Inflammation Inhibition :
- Oxidative Stress Mitigation :
属性
CAS 编号 |
65114-01-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
(E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal |
InChI |
InChI=1S/C13H20O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,9,12H,7-8H2,1-4H3/b10-5+ |
InChI 键 |
AAPLYDDEQVREDC-BJMVGYQFSA-N |
手性 SMILES |
CC1=CCC(C1(C)C)C/C=C(\C)/C=O |
规范 SMILES |
CC1=CCC(C1(C)C)CC=C(C)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















